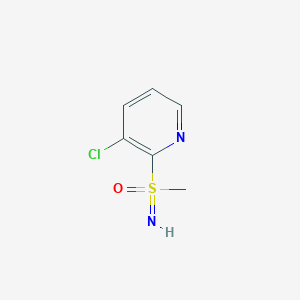

![molecular formula C10H7ClF3N3 B3001985 3-chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline CAS No. 1006467-61-3](/img/structure/B3001985.png)

3-chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

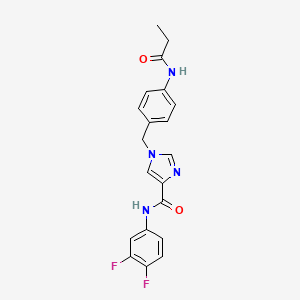

The compound of interest, 3-chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline, is a chemical that appears to be closely related to various pyrazole derivatives, which are of significant interest in the field of medicinal chemistry and materials science. Pyrazole derivatives are known for their diverse applications, including their use as biologically active molecules, in the synthesis of active pharmaceutical ingredients, and as potential materials for non-linear optical (NLO) applications .

Synthesis Analysis

The synthesis of related pyrazole compounds often involves the use of palladium-catalyzed reactions, as seen in the preparation of 1H-pyrazolo[4,3-c]quinolines from 4-chloroquinoline-3-carbaldehydes . Another method includes the reaction of methyl-trifluoromethylpyrazole with chloroform to produce fluorinated analogs of tris(pyrazol-1-yl)methane . Direct reductive amination has also been employed to synthesize N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, which have shown potential as anti-RSV agents . These methods highlight the versatility and complexity of synthesizing pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be quite complex, as evidenced by the X-ray diffraction studies of various isomers . The molecular and supramolecular structures are influenced by factors such as halogenation and the positioning of phenyl rings, which can affect the overall conformation and interactions within the crystal lattice . The crystal structure of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-((3-bromophenyl)methyleneimino)-1H-pyrazole-3-carbonitrile, reveals the planarity of the rings and the dihedral angles between them, which are crucial for understanding the compound's properties .

Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can lead to a variety of products, depending on the reaction conditions. For instance, the temperature-dependent palladium-catalyzed reaction can yield either pyrazoloquinoline or anilinoquinolinecarbonitrile . The reactivity of these compounds is also influenced by the presence of substituents such as the trifluoromethyl group, which can affect both the biological activity and the cytotoxicity of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of halogen and trifluoromethyl groups can significantly impact the vibrational spectra and the electronic properties of the molecules . These substituents can also affect the compound's hydrogen-bonding capabilities, as seen in the formation of hydrogen-bonded chains in certain pyrazole derivatives . Theoretical density functional theory computations provide insights into hyperconjugation interactions, HOMO-LUMO energy gaps, and molecular electrostatic potential surfaces, which are essential for predicting the behavior of these compounds .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : A study focused on the synthesis of compounds including 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one and 2-[3-(2,4-Dichloro-5-fluoro phenyl)-1H-pyraol-4-yl]-3-(substituted phenyl)-1,3-thiazolidin-4-one. These compounds exhibited excellent to good antibacterial activity compared to reference drugs, demonstrating the potential antimicrobial applications of such derivatives (Mistry, Desai, & Desai, 2016).

Antitumor Activity

- Antitumor Activity of Derivatives : Research on novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, which were designed starting from compounds related to 3-Chloro-4-[3-(Trifluoromethyl)-1H-Pyrazol-1-Yl]Aniline, showed that these compounds can have antitumor activity. The study highlighted one compound in particular with a mean IC50 value of 5.66 μM, indicating significant potential in cancer treatment (Maftei et al., 2016).

Anti-RSV Agents

- Development of Anti-RSV Agents : A series of anilines related to this compound were synthesized and evaluated for their antiviral activity, specifically against respiratory syncytial virus (RSV). These compounds showed promising results, with several demonstrating effective inhibition of RSV replication (Fioravanti et al., 2015).

Electroluminescence Application

- Use in Electroluminescent Devices : A study conducted on various aniline derivatives, including N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline, demonstrated their potential application in organic light-emitting diodes (OLEDs). These compounds were found to be highly emissive at ambient temperature, covering a range of colors, and one complex showed an excellent performance with a maximum external quantum efficiency of 14.7% (Vezzu et al., 2010).

Antimicrobial and Antifungal Activity

- Synthesis with Antimicrobial and Antifungal Properties : Further research indicated the successful synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines. These compounds not only demonstrated significant antibacterial and antifungal activity against various microbial strains but also showed potential as fluorescence probes in biological imaging (Banoji et al., 2022).

NLO Material Potential

- Potential in Nonlinear Optics (NLO) : A vibrational analysis of compounds including 4-chloro-3-(trifluoromethyl)aniline, a closely related compound, highlighted their potential as materials for nonlinear optics. The study focused on their electronic properties, molecular electrostatic potential, and thermodynamic functions, suggesting their utility in advanced optical applications (Revathi et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to act on cell surface tyrosine kinase receptors and subsequent intracellular kinases involved in cell proliferation and angiogenesis .

Mode of Action

It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often associated with compounds of this nature .

Pharmacokinetics

The presence of the trifluoromethyl group (-cf3) can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .

Result of Action

Similar compounds have been found to inhibit enzymes, which can lead to a decrease in cell proliferation and angiogenesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be used only outdoors or in a well-ventilated area to avoid respiratory irritation . Furthermore, the compound’s reactivity can be influenced by its physical state, and it’s recommended to store the compound in a well-ventilated place with the container tightly closed .

Propiedades

IUPAC Name |

3-chloro-4-[3-(trifluoromethyl)pyrazol-1-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF3N3/c11-7-5-6(15)1-2-8(7)17-4-3-9(16-17)10(12,13)14/h1-5H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFGGVOBYRMHHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)N2C=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3001905.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B3001909.png)

![3-[5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]-7-methoxychromen-2-one](/img/structure/B3001911.png)

![2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B3001914.png)

![2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3001916.png)

![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3001917.png)

![2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine](/img/structure/B3001920.png)

![3-(2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3001924.png)